(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1610379-67-3
VCID: VC2726172
InChI: InChI=1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-6H,7H2,1-3H3,(H2,20,22)(H,21,24)
SMILES: CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N
Molecular Formula: C15H17F4N3O4
Molecular Weight: 379.31 g/mol

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate

CAS No.: 1610379-67-3

Cat. No.: VC2726172

Molecular Formula: C15H17F4N3O4

Molecular Weight: 379.31 g/mol

* For research use only. Not for human or veterinary use.

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate - 1610379-67-3

Specification

CAS No. 1610379-67-3
Molecular Formula C15H17F4N3O4
Molecular Weight 379.31 g/mol
IUPAC Name [(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-6H,7H2,1-3H3,(H2,20,22)(H,21,24)
Standard InChI Key YOPGASYXAPSNFT-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)/N
SMILES CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N
Canonical SMILES CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N

Introduction

Chemical Properties and Structure

ParameterValue
CAS Number1610379-67-3
Molecular FormulaC15H17F4N3O4
Molecular Weight379.31 g/mol
IUPAC Name[(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate
Standard InChIKeyYOPGASYXAPSNFT-UHFFFAOYSA-N

The molecular structure contains several key components: a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an ethylidene linker with a Z-configuration, and a 5-fluoro-2-(trifluoromethyl)benzoate moiety. This arrangement of functional groups creates a molecule with interesting chemical reactivity and potential pharmaceutical relevance.

Structural Features

The compound possesses several distinctive structural features that contribute to its chemical behavior:

  • The tert-butoxycarbonyl (Boc) group: This carbamate-based protecting group is commonly used in peptide synthesis to protect amine groups. Its presence indicates the compound may serve as an intermediate in multi-step organic synthesis pathways.

  • The Z-configuration: The compound specifically adopts a Z-configuration around the imine double bond, which has important implications for its three-dimensional structure and reactivity.

  • The fluorinated aromatic ring: The presence of both a fluoro substituent and a trifluoromethyl group on the benzoate portion introduces electron-withdrawing effects that influence the compound's stability and reactivity.

Research Context and Related Compounds

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds have become increasingly important in medicinal chemistry. The presence of both a fluoro substituent and a trifluoromethyl group on the benzoate portion of (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate places it within a broader context of fluorinated medicinal chemistry compounds.

Related research focuses on the effects of fluorine and trifluoromethyl groups on chemical reactivity and biological activity. Compounds with trifluoromethyl groups have been explored for various therapeutic applications, including potential antimalarial properties.

Comparison with Related Structures

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoateC15H17F4N3O4379.31 g/molContains ethylidene linker with Z-configuration
Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoateC12H12F4O2264.22 g/molLacks the amino ethylidene portion

Understanding the structural similarities and differences between these compounds provides insight into their respective chemical properties and potential applications. The additional amino ethylidene portion in (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate likely imparts distinct reactivity and biological properties compared to the simpler tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate.

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